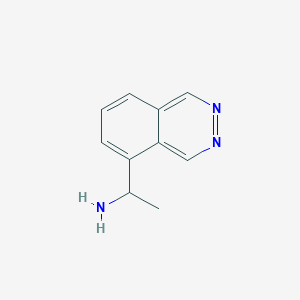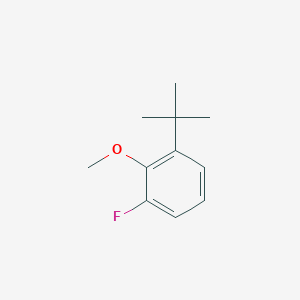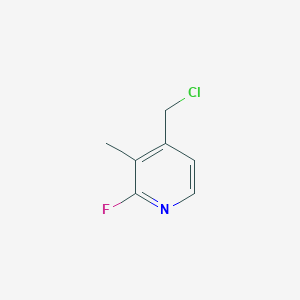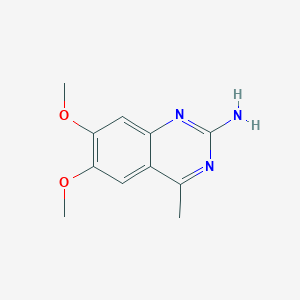
1-(Phthalazin-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phthalazin-5-yl)ethanamine is a compound that belongs to the class of phthalazine derivatives. . This compound is of interest due to its potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phthalazin-5-yl)ethanamine typically involves the reaction of phthalazine derivatives with appropriate amines. One common method involves the reaction of phthalazine with ethanamine under controlled conditions. For instance, phthalazine can be reacted with benzyl amine in ethanol to yield various phthalazinone derivatives .
Industrial Production Methods
Industrial production methods for phthalazine derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to ensure high yields and purity. For example, the use of diatomite-\(\hbox {SO}_ {3}\hbox {H}\) as a solid acid catalyst in a one-pot three-component condensation reaction has been reported to produce phthalazine derivatives in good to high yields .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Phthalazin-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phthalazinone derivatives, while substitution reactions can produce various substituted phthalazine compounds .
Applications De Recherche Scientifique
1-(Phthalazin-5-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(Phthalazin-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions can lead to various biological effects, such as anti-inflammatory and anticonvulsant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(Phthalazin-5-yl)ethanamine include other phthalazine derivatives like:
Azelastin: An antihistamine used to treat allergic conditions.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor used in cancer therapy.
Hydralazine: An antihypertensive agent used to treat high blood pressure.
Uniqueness
This compound is unique due to its specific structure and the potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H11N3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-phthalazin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c1-7(11)9-4-2-3-8-5-12-13-6-10(8)9/h2-7H,11H2,1H3 |
Clé InChI |
VWHUJBOKHOPVKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CN=NC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3,4'-Bipyridin]-5-amine, N-(3-furanylmethyl)-](/img/structure/B13130344.png)







![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)


